N-(4-morpholinobutyl)benzofuran-2-carboxamide, commonly known as CL-82198, is a synthetic organic compound extensively studied for its inhibitory properties against matrix metalloproteinases (MMPs), particularly MMP-13. [, , , , , , , ] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) components. [] While crucial for various physiological processes, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and neurological disorders. [, ] CL-82198's ability to selectively inhibit MMP-13 makes it a valuable tool in dissecting the specific roles of MMP-13 in these conditions and exploring its potential as a therapeutic target. [, , , , , , , ]
CL-82198 is a small molecule compound recognized primarily as an inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13 plays a critical role in various physiological and pathological processes, including tissue remodeling and inflammation. The compound has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with MMP-13 activity, such as osteoarthritis and certain types of cancer.
CL-82198 was initially identified through research focused on developing selective inhibitors for MMPs, particularly targeting MMP-13 due to its involvement in collagen degradation and tissue remodeling. It is classified as a synthetic organic compound with the Chemical Abstracts Service number 307002-71-7. Its primary function as an MMP-13 inhibitor positions it within the category of protease inhibitors, which are widely studied for their roles in modulating enzymatic activity in various biological contexts.
The synthesis of CL-82198 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity against MMP-13. While specific synthetic pathways are not detailed in the available literature, general approaches to synthesizing similar compounds often include:
The precise methodologies may vary based on the desired yield and purity of CL-82198, but these steps outline a typical approach to synthesizing similar small molecules.
The molecular structure of CL-82198 can be depicted as follows:
The compound features a complex arrangement that includes a sulfonamide group, which is crucial for its interaction with the active site of MMP-13. Its three-dimensional conformation allows it to effectively bind to the enzyme, thereby inhibiting its activity.
CL-82198 primarily acts through competitive inhibition of MMP-13, which is involved in the cleavage of extracellular matrix components. The compound's mechanism can be summarized as follows:
Experimental data indicate that CL-82198 effectively decreases levels of connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells, further supporting its role as an inhibitor in pathological conditions where these factors are upregulated .
The mechanism by which CL-82198 exerts its effects involves several biochemical pathways:
Data from various studies indicate that CL-82198 can modulate immune responses by affecting dendritic cell function, specifically through alterations in major histocompatibility complex class I presentation .
CL-82198 exhibits several notable physical and chemical properties:
Further characterization studies would typically involve assessing its thermal stability, pH stability, and compatibility with biological systems.
CL-82198 has potential applications across various scientific fields:
CL-82198 (C₁₇H₂₂N₂O₃, MW 302.37 Da) is a synthetic small-molecule inhibitor that binds MMP-13 with an IC₅₀ of 3.2–10 μM [2] [10]. Its mechanism diverges from classical zinc-chelating metalloproteinase inhibitors by exploiting unique topological features of the MMP-13 active site. High-resolution X-ray crystallography and NMR studies reveal that CL-82198 occupies the entire S1’ pocket of MMP-13, forming hydrogen bonds and hydrophobic interactions with residues such as Leu218 and Tyr219. Notably, the morpholine ring of CL-82198 docks adjacent to the catalytic zinc without directly coordinating the ion—a distinctive feature first identified in pyrimidine dicarboxamide inhibitors [1] [6].
The benzofuran-2-carboxamide group of CL-82198 anchors the inhibitor deep within the S1’ cavity, while its alkyl-morpholine tail extends into a solvent-exposed sub-pocket. This configuration induces conformational changes in the MMP-13 active site, obstructing substrate access [10]. The binding mode was validated by NMR spectroscopy, which showed chemical shift perturbations in MMP-13 residues lining the S1’ pocket upon CL-82198 binding [6].
Table 1: Structural Determinants of CL-82198 Binding to MMP-13
Structural Element | Role in Inhibition | Experimental Evidence |
---|---|---|
S1’ Pocket (Leu218, Tyr219) | Primary interaction site for benzofuran group | X-ray crystallography [1] |
Solvent-exposed sub-pocket | Accommodates alkyl-morpholine tail | NMR chemical shift perturbations [6] |
Catalytic zinc vicinity | Morpholine ring positioned without coordination | Absence of Zn²⁺ chelation in crystallography [10] |
CL-82198 exhibits exceptional selectivity for MMP-13 over other metalloproteinases, a property rooted in structural variations of the S1’ pocket across enzymes. Biochemical assays confirm:
This selectivity arises because MMP-13 possesses a deeper and more elongated S1’ pocket compared to other MMPs. For instance, MMP-1 has a shallow S1’ cavity that sterically excludes the benzofuran moiety of CL-82198. Similarly, TACE lacks the critical sub-pocket required for morpholine ring accommodation [6]. Structure-activity relationship (SAR) studies demonstrate that truncating CL-82198’s alkyl chain abolishes MMP-13 selectivity, proving that full occupation of the extended S1’ pocket is essential [6].
Table 2: Selectivity Profile of CL-82198 Across Metalloproteinases
Enzyme | IC₅₀ (μM) | Selectivity Ratio vs. MMP-13 | Structural Basis for Selectivity |
---|---|---|---|
MMP-13 | 3.2–10 | 1.0 | Optimal fit in elongated S1’ pocket |
MMP-1 | >100 | >31 | Shallow S1’ pocket excludes benzofuran group |
MMP-9 | >100 | >31 | Narrow S1’ entrance hinders access |
TACE | >100 | >31 | Absence of critical sub-pocket |
The binding of CL-82198 to the S1’ pocket disrupts MMP-13 functionality through three interconnected mechanisms:
Functionally, S1’ pocket occupancy inhibits MMP-13-mediated signaling pathways. In metastatic breast cancer models, CL-82198:
The profound dependence on S1’ pocket binding explains why mutations in residues like Leu218 (to alanine) confer resistance to CL-82198 while preserving sensitivity to zinc-chelating inhibitors [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1